molecular formula C19H18ClNO2 B11410021 N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11410021
M. Wt: 327.8 g/mol
InChI Key: OYPKFHSWWJUZCA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzofuran ring, a chloro-methylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: shares structural similarities with other benzofuran derivatives.

    This compound: is unique due to its specific substitution pattern and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO2/c1-11-6-13(3)19-14(10-23-17(19)7-11)8-18(22)21-15-5-4-12(2)16(20)9-15/h4-7,9-10H,8H2,1-3H3,(H,21,22)

InChI Key

OYPKFHSWWJUZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C)Cl

Origin of Product

United States

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